molecular formula C20H14Cl2N2O2S B2820613 3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline CAS No. 298217-81-9

3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline

Cat. No.: B2820613
CAS No.: 298217-81-9
M. Wt: 417.3
InChI Key: XORQAJWXJDMMGA-FSJBWODESA-N
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Description

3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chlorine atoms, a nitro group, and a sulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloroaniline, 4-methylthiophenol, and 5-nitrobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 3,5-dichloroaniline and 5-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the Schiff base intermediate.

    Thioether Formation: The intermediate is then reacted with 4-methylthiophenol under basic conditions, such as sodium hydroxide or potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function. Additionally, the aromatic structure allows for π-π interactions with nucleic acids and proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloroaniline: Shares the dichloroaniline core but lacks the nitro and sulfanyl groups.

    4-methylthiophenol: Contains the sulfanyl group but lacks the dichloroaniline and nitro groups.

    5-nitrobenzaldehyde: Contains the nitro group but lacks the dichloroaniline and sulfanyl groups.

Uniqueness

3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (sulfanyl) groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2S/c1-13-2-5-19(6-3-13)27-20-7-4-18(24(25)26)8-14(20)12-23-17-10-15(21)9-16(22)11-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORQAJWXJDMMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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